molecular formula C7H3BrN4 B13921935 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile

6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile

Cat. No.: B13921935
M. Wt: 223.03 g/mol
InChI Key: NEENJDIMSBXIQH-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile is a heterocyclic compound that contains both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base.

    Suzuki–Miyaura Coupling: Involves palladium catalysts and boronic acids.

    Buchwald–Hartwig Coupling: Uses palladium catalysts and amines.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H3BrN4

Molecular Weight

223.03 g/mol

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile

InChI

InChI=1S/C7H3BrN4/c8-5-3-10-7-1-6(2-9)11-12(7)4-5/h1,3-4H

InChI Key

NEENJDIMSBXIQH-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=CN2N=C1C#N)Br

Origin of Product

United States

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